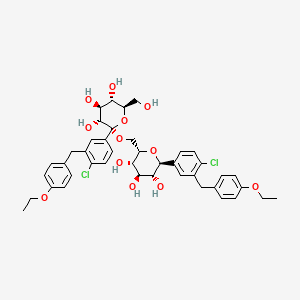
Dapagliflozin Dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dapagliflozin Dimer is a derivative of dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used primarily in the treatment of type 2 diabetes mellitus. Dapagliflozin works by inhibiting the reabsorption of glucose in the kidneys, promoting its excretion in the urine, and thereby lowering blood glucose levels. The dimer form of dapagliflozin is a compound where two dapagliflozin molecules are chemically bonded, potentially enhancing its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dapagliflozin dimer involves several steps, starting from the preparation of dapagliflozin itself. The general synthetic route for dapagliflozin includes the protection of gluconolactone with trimethylsilyl, followed by treatment with aryl lithium to produce an aryl glucoside. This intermediate undergoes acetylation and subsequent reduction to yield dapagliflozin . The dimerization process involves the coupling of two dapagliflozin molecules under specific conditions, which may include the use of coupling agents and catalysts to facilitate the formation of the dimer bond.
Industrial Production Methods: Industrial production of this compound would likely follow a similar synthetic route but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Dapagliflozin dimer can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the this compound can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens (for halogenation) and nitrating agents (for nitration).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound ketones, while reduction could produce this compound alcohols.
Scientific Research Applications
Chemistry: It can be used as a model compound to study the behavior of SGLT2 inhibitors and their derivatives.
Biology: Research into its effects on glucose metabolism and renal function can provide insights into the treatment of diabetes and related conditions.
Medicine: The dimer form may offer enhanced therapeutic benefits, such as improved efficacy or reduced side effects, making it a candidate for further drug development.
Industry: Its unique properties can be explored for use in various industrial applications, including the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of dapagliflozin dimer is similar to that of dapagliflozin. It inhibits the sodium-glucose co-transporter 2 (SGLT2) in the proximal tubules of the kidneys, reducing the reabsorption of glucose and promoting its excretion in the urine . This leads to lower blood glucose levels and improved glycemic control. Additionally, this compound may have enhanced binding affinity or stability, potentially offering greater therapeutic benefits.
Comparison with Similar Compounds
Canagliflozin: Another SGLT2 inhibitor with similar glucose-lowering effects.
Empagliflozin: Known for its cardiovascular benefits in addition to glucose control.
Ipragliflozin: Another member of the gliflozin class with similar mechanisms of action.
Comparison: Dapagliflozin dimer may offer unique advantages over these similar compounds, such as improved pharmacokinetics or reduced side effects. For example, compared to empagliflozin, dapagliflozin has shown similar cardiovascular benefits but with a potentially lower risk of certain side effects . The dimer form could further enhance these benefits by providing more stable or potent inhibition of SGLT2.
Properties
Molecular Formula |
C42H48Cl2O12 |
|---|---|
Molecular Weight |
815.7 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2-[[(2S,3S,4R,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H48Cl2O12/c1-3-52-29-11-5-23(6-12-29)17-26-19-25(9-15-31(26)43)40-38(49)37(48)36(47)34(55-40)22-54-42(41(51)39(50)35(46)33(21-45)56-42)28-10-16-32(44)27(20-28)18-24-7-13-30(14-8-24)53-4-2/h5-16,19-20,33-41,45-51H,3-4,17-18,21-22H2,1-2H3/t33-,34+,35-,36-,37+,38-,39+,40+,41-,42+/m1/s1 |
InChI Key |
JCJKULUVIFDVLR-SKNUTZMUSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@@H](O3)CO[C@@]4([C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC(=C(C=C5)Cl)CC6=CC=C(C=C6)OCC)O)O)O)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)COC4(C(C(C(C(O4)CO)O)O)O)C5=CC(=C(C=C5)Cl)CC6=CC=C(C=C6)OCC)O)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-4-(1H-pyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13860948.png)
![8-(Furan-2-yl)-2-thioxo-1,2-dihydro-H-pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B13860954.png)
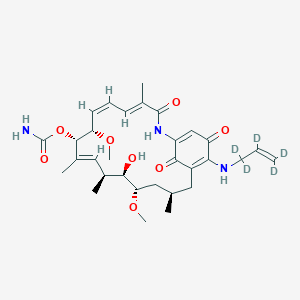
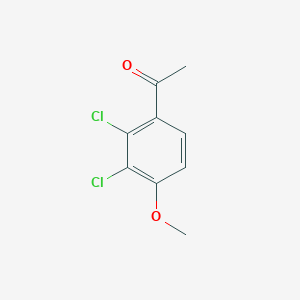
![(2E)-3-ethyl-2-[(1-ethyl-6-methylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazole;iodide](/img/structure/B13860968.png)


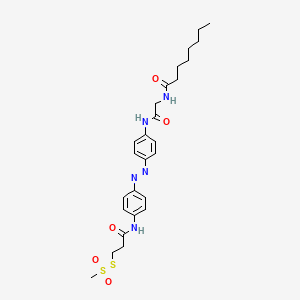
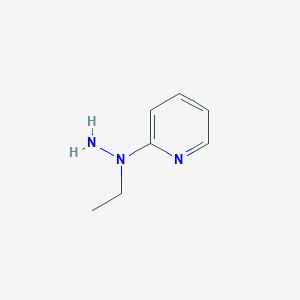
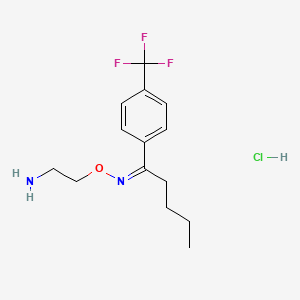
![[6-[6-[[(11E,13E)-15-[(3,4-dimethoxy-6-methyl-5-trimethylsilyloxyoxan-2-yl)oxymethyl]-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-2-methyl-5-trimethylsilyloxyoxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B13861011.png)
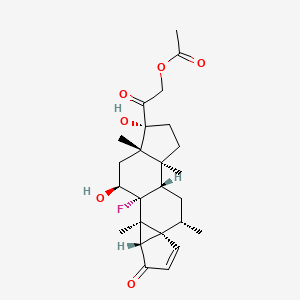

![cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13861022.png)
